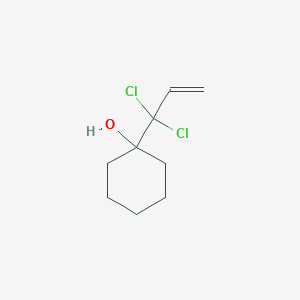
1-(1,1-Dichloroprop-2-en-1-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dichloroprop-2-en-1-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C₉H₁₄Cl₂O It is a derivative of cyclohexanol, where the cyclohexane ring is substituted with a 1,1-dichloroprop-2-en-1-yl group
Méthodes De Préparation
The synthesis of 1-(1,1-Dichloroprop-2-en-1-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 1,1-dichloropropene in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions typically include a solvent like ethanol and a temperature range of 50-70°C. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yield and purity.
Analyse Des Réactions Chimiques
1-(1,1-Dichloroprop-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Applications De Recherche Scientifique
1-(1,1-Dichloroprop-2-en-1-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-(1,1-Dichloroprop-2-en-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of enzymes or receptors involved in various biochemical pathways. The presence of the dichloropropene group can enhance its reactivity and binding affinity, leading to significant biological effects .
Comparaison Avec Des Composés Similaires
1-(1,1-Dichloroprop-2-en-1-yl)cyclohexan-1-ol can be compared with similar compounds such as:
Cyclohexanol: The parent compound, which lacks the dichloropropene group and has different chemical properties and reactivity.
1,1-Dichloroprop-2-en-1-yl derivatives: Compounds with similar substituents but different core structures, which may exhibit varying biological and chemical activities.
Other substituted cyclohexanols: Compounds with different substituents on the cyclohexane ring, which can provide insights into the structure-activity relationship and the impact of different functional groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
53076-00-9 |
|---|---|
Formule moléculaire |
C9H14Cl2O |
Poids moléculaire |
209.11 g/mol |
Nom IUPAC |
1-(1,1-dichloroprop-2-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H14Cl2O/c1-2-9(10,11)8(12)6-4-3-5-7-8/h2,12H,1,3-7H2 |
Clé InChI |
NTUZYXMLWSQFFU-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1(CCCCC1)O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


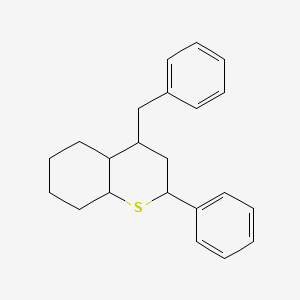
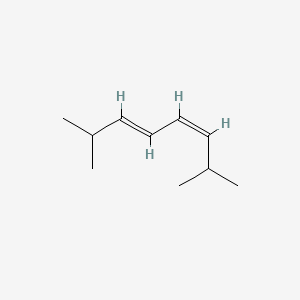
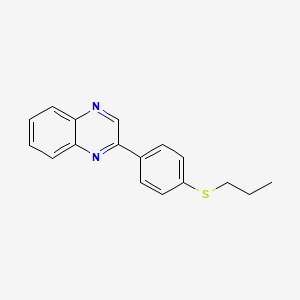
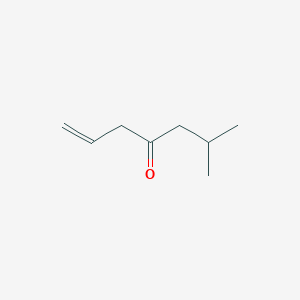
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
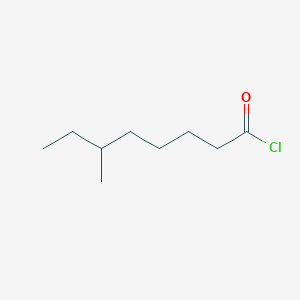
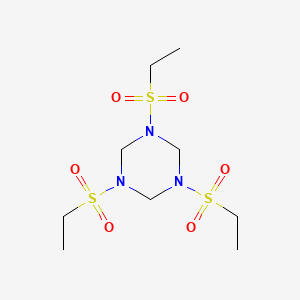
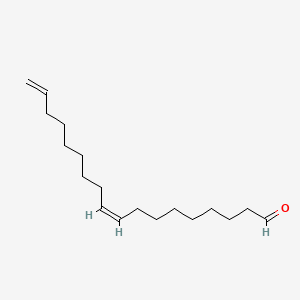
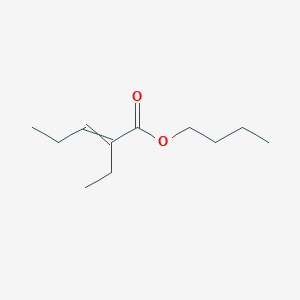

![Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide](/img/structure/B14641845.png)
![Acetamide, N-[4-(heptyloxy)phenyl]-](/img/structure/B14641847.png)
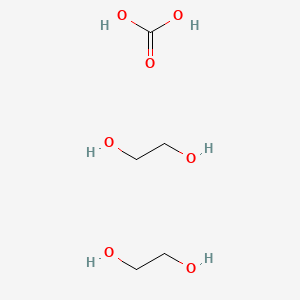
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate](/img/structure/B14641863.png)
